Cas no 1499232-20-0 (methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine)

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 化学的及び物理的性質
名前と識別子
-
- methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine
- EN300-1290986
- 1499232-20-0
- methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
- AKOS018961039
-
- インチ: 1S/C10H22N2/c1-4-5-6-9-12(3)10-7-8-11-2/h4,11H,1,5-10H2,2-3H3
- InChIKey: HQDQORYEMROXKO-UHFFFAOYSA-N
- SMILES: N(C)(CCCC=C)CCCNC
計算された属性
- 精确分子量: 170.178298710g/mol
- 同位素质量: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 8
- 複雑さ: 102
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- XLogP3: 1.7
methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290986-1.0g |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290986-2500mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1290986-50mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1290986-1000mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1290986-5000mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1290986-500mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1290986-100mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1290986-10000mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1290986-250mg |
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |
1499232-20-0 | 250mg |
$774.0 | 2023-09-30 |
methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amineに関する追加情報
Introduction to Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine (CAS No. 1499232-20-0)
Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine, a compound with the chemical identifier CAS No. 1499232-20-0, is a novel organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of amine derivatives that exhibit a unique combination of structural and functional properties, making it a promising candidate for various biochemical applications.
The molecular structure of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine features a complex arrangement of carbon and nitrogen atoms, which contributes to its distinct chemical behavior. The presence of an amine group at the propyl chain terminus and a methyl-substituted pent-4-enyl side chain introduces both reactivity and flexibility, enabling the compound to interact with a wide range of biological targets. This structural complexity has made it an area of interest for researchers exploring novel drug mechanisms.
In recent years, there has been growing interest in the development of small-molecule modulators that can selectively interact with specific biological pathways. Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine has shown potential in this regard, particularly in the context of enzyme inhibition and receptor binding studies. Its ability to modulate the activity of certain enzymes has been linked to its efficacy in preclinical models, suggesting its utility in treating various metabolic and inflammatory conditions.
One of the most compelling aspects of this compound is its role in investigating the pharmacokinetic properties of amine-based drugs. Researchers have utilized Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine as a reference compound to study the absorption, distribution, metabolism, and excretion (ADME) profiles of related molecules. This has provided valuable insights into how structural modifications can influence drug bioavailability and therapeutic efficacy.
The synthesis of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine presents unique challenges due to its complex stereochemistry. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enantioselective hydrogenation, have been employed to achieve high yields and purity. These methodologies not only highlight the compound's synthetic significance but also demonstrate the advancements in organic chemistry that are enabling the development of more sophisticated pharmaceuticals.
Recent studies have explored the potential applications of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine in therapeutic contexts beyond traditional drug development. For instance, its derivatives have been investigated for their ability to enhance drug delivery systems by improving membrane permeability or stabilizing protein-ligand interactions. This innovative approach underscores the compound's versatility and its potential to contribute to next-generation medical technologies.
The safety profile of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine has also been thoroughly evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits low toxicity at therapeutic doses, making it a favorable candidate for further clinical development. Additionally, its favorable pharmacokinetic properties suggest that it may have a reduced risk of side effects compared to existing treatments.
In conclusion, Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine (CAS No. 1499232-20-0) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, combined with its promising biological activity and favorable safety profile, positions it as a valuable tool for both research and therapeutic applications. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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